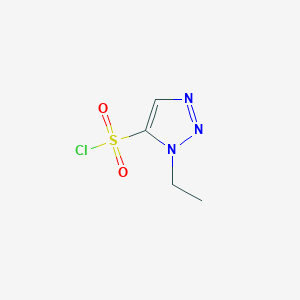

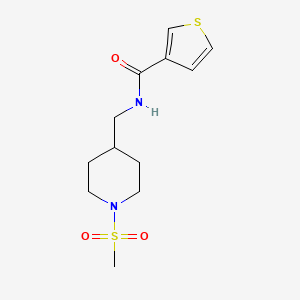

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

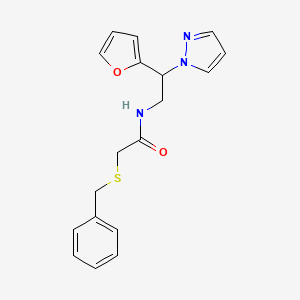

The synthesis of related heterocyclic compounds with cyclopropyl groups has been reported. For instance, a compound with a cyclopropyl moiety, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d] cyclohepten-11-one, was synthesized and characterized using spectroscopic methods and X-ray diffraction . Another similar compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, was also synthesized and its structure was solved by direct methods . These studies suggest that the synthesis of (Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate would likely involve careful planning of the synthetic route to incorporate the cyclopropyl and benzoate moieties effectively.

Molecular Structure Analysis

The molecular structure of compounds containing cyclopropyl groups can be complex. The crystal and molecular structure analysis of the aforementioned compounds provides valuable information on how the cyclopropyl group might influence the overall molecular conformation. The absence of intermolecular hydrogen bonding in one of the compounds and the presence of an intramolecular hydrogen bond in another highlight the diverse structural possibilities that can arise from different substituents on the cyclopropyl group.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds can lead to interesting transformations. For example, aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones were shown to undergo a domino carbocationic rearrangement to yield a complex framework of 1H-cyclopenta[c]carbazole . This indicates that (Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate might also participate in unique chemical reactions, potentially involving rearrangements or ring openings, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate are not directly reported, the properties of structurally related compounds can be inferred. For instance, the crystal structures of methyl 3,5-dimethylbenzoate and related compounds suggest that the presence of substituents on the benzoate ring can lead to different molecular associations and crystal packing, which in turn can affect the melting point, solubility, and other physical properties. The dimethoxy groups in the compound of interest are likely to influence its solubility and reactivity.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

A study developed a method for the determination of major metabolites of synthetic pyrethroids in human urine, involving solid-phase extraction followed by gas chromatography-tandem mass spectrometry. This method could potentially be applied to monitor exposure to substances similar to "(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate" due to its structural relevance to the studied compounds (Arrebola et al., 1999).

Agricultural Applications

Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole in agriculture highlighted the benefits of nanoparticle carriers, including enhanced stability and reduced environmental toxicity. This approach could be extended to the delivery of compounds like "(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate" for improved agricultural practices (Campos et al., 2015).

Organic Synthesis

Several studies have focused on the synthesis and functionalization of compounds involving cyclopropane moieties, which are structurally related to "(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate". These include the functionalization of 2-phenylsulfonyl 1,3-dienes via cyclopropanation and epoxidation (Loefstroem et al., 1995), and the synthesis of dimethyl substituted benzimidazoles containing cyclopropane fused onto various alicyclic rings, exploring the influence of methyl group substituents on cytotoxicity (Hehir et al., 2008).

Environmental Studies

Research into the synthesis and properties of carbamoyl derivatives of photolabile benzoins, including compounds structurally related to "(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate", discussed their potential applications in environmental photochemistry. These studies contribute to our understanding of how similar compounds might behave under environmental conditions and their potential for degradation (Papageorgiou & Corrie, 1997).

Eigenschaften

IUPAC Name |

[2-(cyclopropylamino)-2-oxoethyl] 3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-18-11-5-9(6-12(7-11)19-2)14(17)20-8-13(16)15-10-3-4-10/h5-7,10H,3-4,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMADAOPWSNMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OCC(=O)NC2CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylcarbamoyl)methyl 3,5-dimethoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![1-(1-Adamantyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2545791.png)

![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2545792.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-methyloxime](/img/structure/B2545807.png)